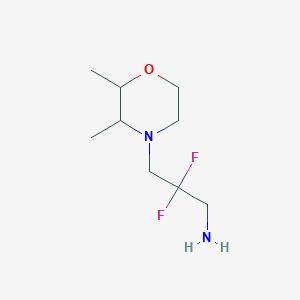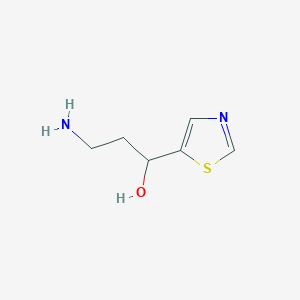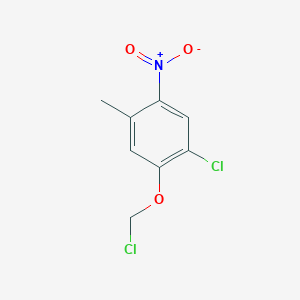
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of chlorine, methoxy, methyl, and nitro groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methyl-5-nitro-2-chlorophenol with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chloromethoxy group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted benzene derivatives.
Reduction: 1-Chloro-2-(chloromethoxy)-4-methyl-5-aminobenzene.
Oxidation: 1-Chloro-2-(chloromethoxy)-4-carboxy-5-nitrobenzene.
科学研究应用
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs due to its potential biological activity.
Material Science: It can be used in the synthesis of polymers and other advanced materials.
Agriculture: It may be used in the development of agrochemicals.
作用机制
The mechanism of action of 1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activity .
相似化合物的比较
Similar Compounds
1-Chloro-2-methoxyethane: Similar in structure but lacks the nitro and methyl groups.
1-Chloro-2-hydroxyethane: Contains a hydroxyl group instead of a methoxy group.
1-Chloro-2-(chloromethoxy)ethane: Similar structure but lacks the aromatic ring and nitro group.
Uniqueness
1-Chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene is unique due to the presence of multiple functional groups on a benzene ring.
属性
分子式 |
C8H7Cl2NO3 |
|---|---|
分子量 |
236.05 g/mol |
IUPAC 名称 |
1-chloro-2-(chloromethoxy)-4-methyl-5-nitrobenzene |
InChI |
InChI=1S/C8H7Cl2NO3/c1-5-2-8(14-4-9)6(10)3-7(5)11(12)13/h2-3H,4H2,1H3 |
InChI 键 |
CIALTXWINJHPNK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


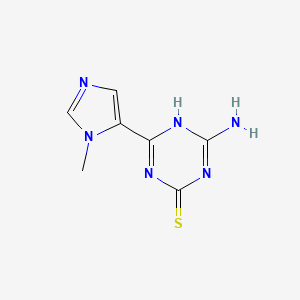
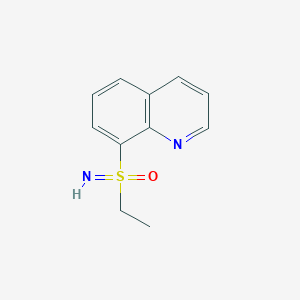
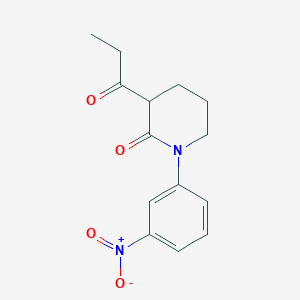
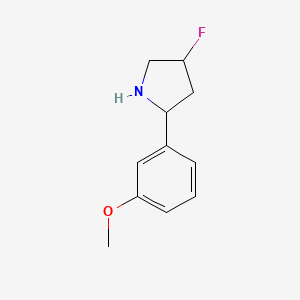
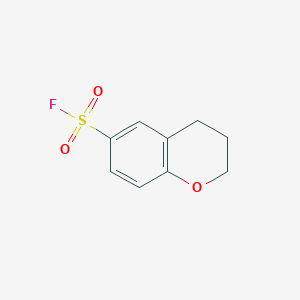
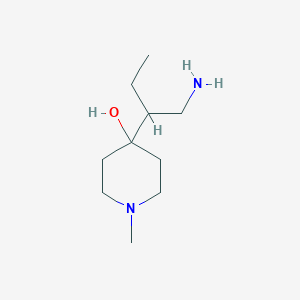
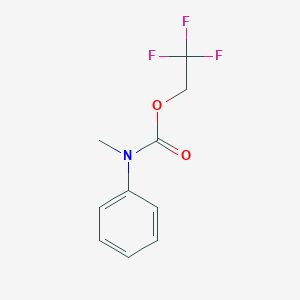
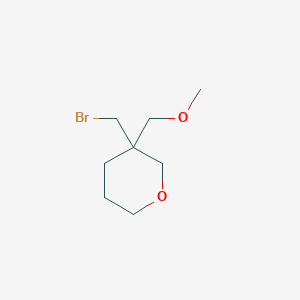
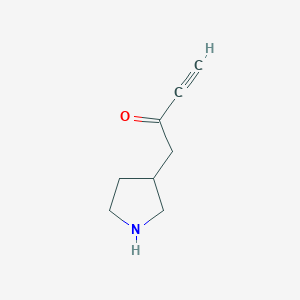
![3-{3-Azabicyclo[3.1.0]hexan-3-yl}-2,2-difluoropropan-1-amine](/img/structure/B13171599.png)
![2-Oxo-1H,2H-pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B13171604.png)
![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)
